molecular formula C10H11FO2 B1604192 Methyl 3-(4-fluorophenyl)propanoate CAS No. 2928-14-5

Methyl 3-(4-fluorophenyl)propanoate

Cat. No.: B1604192
CAS No.: 2928-14-5
M. Wt: 182.19 g/mol
InChI Key: XCRXMWBQKYTDFI-UHFFFAOYSA-N
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Description

Methyl 3-(4-fluorophenyl)propanoate is an organic compound with the molecular formula C10H11FO2. It is a derivative of propanoic acid, where the hydrogen atom on the third carbon is replaced by a 4-fluorophenyl group, and the carboxyl group is esterified with a methyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(4-fluorophenyl)propanoate can be synthesized through several methods. One common method involves the esterification of 3-(4-fluorophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-fluorophenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(4-fluorophenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a precursor in the synthesis of drugs targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-fluorophenyl)propanoate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to the modulation of biochemical pathways. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to certain molecular targets, thereby increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-chlorophenyl)propanoate
  • Methyl 3-(4-bromophenyl)propanoate
  • Methyl 3-(4-methylphenyl)propanoate

Uniqueness

Methyl 3-(4-fluorophenyl)propanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in various applications .

Properties

IUPAC Name

methyl 3-(4-fluorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRXMWBQKYTDFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628843
Record name Methyl 3-(4-fluorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2928-14-5
Record name Methyl 3-(4-fluorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Crude methyl 2-bromo-3-(4-fluorophenyl)propionate in acetic acid (330 ml) was stirred and treated with zinc dust (32.75 g) in portions over 30 minutes. The mixture was stirred for an additional 30 minutes and filtered, and the filter cake was washed with acetic acid. After the filtrate was evaporated the residue was partitioned between methylene chloride and water to give crude methyl 3-(4-fluorophenyl)propionate, which was refluxed with aqueous sodium hydroxide (400 ml, 10%) for 2 hrs, cooled, treated with decolorizing carbon, and filtered. The filtrate was acidified with 5 N HCl and filtered. The filter cake was washed extensively with water to give 3-(4-fluorophenyl)propionic acid (20.0 g) as colourless crystals, mp 90° C.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
330 mL
Type
solvent
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Name
Quantity
32.75 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-(4-fluorophenyl)propionic acid (4.75 g, 28.2 mmol) in toluene (130 mL) and methanol (20 mL) was added trimethylsilyldiazomethane (2M solution in hexane, 16.24 mL, 32.5 mmol). The mixture was allowed to stir for 1 hour and gas evolution was observed initially. After 1 hour, the mixture became homogeneous and was quenched via addition of 3.5 mL of acetic acid. The mixture was concentrated in vacuo, and purified via column chromatography on a Biotage 65i column eluting with 0% ethyl acetate in hexanes (1 CV) followed by a gradient to 50% ethyl acetate in hexanes (over 7 CV) to furnish the desired product. 1H NMR (CDCl3, 500 MHz) δ 7.16 (dd, J=8.0 Hz, 5.6 Hz, 2H), 6.97 (t, J=8.5 Hz, 2H), 3.66 (s, 3H), 2.92 (t, J=7.5 Hz, 2H), 2.61 (t, J=7.7 Hz, 2H).
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
16.24 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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